molecular formula C22H36O2 B8259355 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid

Cat. No.: B8259355
M. Wt: 332.5 g/mol
InChI Key: PXQLRMOIZUXNST-XENKKZCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid is a high-purity, defined geometric isomer of docosatetraenoic acid offered for investigative use in biochemical and lipid research. This compound is of significant value for studies focusing on the metabolism of polyunsaturated fatty acids (PUFAs), particularly the process of peroxisomal beta-oxidation. Research indicates that related C22:4 fatty acids are metabolized in peroxisomes, and the specific configuration of double bonds in a fatty acid chain critically influences its metabolic fate and interaction with enzymes such as acyltransferases . The presence of a trans double bond at the second carbon makes this isomer a relevant substrate or reference standard for probing the pathways and regulation of unsaturated fatty acid catabolism. Scientists can utilize this reagent to investigate the intricate communication between peroxisomes and the endoplasmic reticulum, as the products of peroxisomal beta-oxidation, including chain-shortened fatty acids like arachidonic acid, are often destined for esterification into phospholipids in cellular membranes . Furthermore, studying such specific isomers helps elucidate the activity of key enzymes in the beta-oxidation spiral, including 2,4-dienoyl-CoA reductase . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2E,10E,13E,16E)-docosa-2,10,13,16-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,20-21H,2-5,8,11,14-19H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQLRMOIZUXNST-XENKKZCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCC/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis and Esterification Strategies

The synthesis of 2-trans,10-cis,13-cis,16-cis-docosatetraenoic acid often begins with precursor fatty acids derived from natural sources or partial hydrogenation. A key method involves the esterification of mixed fatty acids obtained from microalgae oil, which contains docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA) as starting materials . The process employs BF₃-methanol esterification, where the carboxylic acid group is converted to a methyl ester to enhance volatility and stability during subsequent purification steps .

For example, mixing docosapentaenoic acid and docosahexaenoic acid with BF₃-methanol at 60–75°C for 10–30 minutes achieves near-quantitative esterification . The reaction is quenched with saturated NaCl, and the methyl esters are extracted using n-hexane. This method minimizes thermal degradation of ω-3 and ω-6 PUFAs, preserving the cis configuration of double bonds at positions 10, 13, and 16 .

Silver Nitrate Column Chromatography for Isomer Separation

Purification of the target isomer relies on silver nitrate (AgNO₃)-impregnated silica gel chromatography, which exploits the differential affinity of silver ions for cis and trans double bonds . The 2-trans double bond exhibits weaker interaction with Ag⁺ compared to cis isomers, enabling selective elution.

In a patented protocol, a AgNO₃ column separates this compound methyl ester from a mixture of geometric isomers . The process achieves a purity of >99% for the target compound, with yields exceeding 90% . Key parameters include:

ParameterValueImpact on Purity
AgNO₃ concentration20–30% (w/w) in silicaEnhances cis-trans resolution
Eluent compositionHexane:acetone (9:1)Balances polarity and speed
Column temperature4°CReduces thermal isomerization

This method is superior to distillation, which risks thermal degradation of labile double bonds .

Microalgae Oil as a Biosynthetic Source

Microalgae serve as a sustainable source of precursor fatty acids. Schizochytrium and Crypthecodinium species produce C22 PUFAs via elongase and desaturase enzymes . Post-harvest, the oil undergoes saponification to release free fatty acids, followed by selective esterification and chromatography .

A comparative analysis of source oils reveals:

SourceDPA Content (%)DHA Content (%)Suitability for 2-Trans Isolation
Schizochytrium20.3244.83High (rich in C22:4 and C22:6)
Fish oil5.112.7Low (mixed-chain PUFAs)

Enzymatic hydrolysis using Candida antarctica lipase B ensures minimal isomerization during oil processing .

Stereochemical Control in Double Bond Formation

The trans configuration at position 2 is introduced via partial hydrogenation or isomerization. Using P-2 nickel boride (Ni₂B), selective hydrogenation of alkynes to cis alkenes preserves the desired geometry at positions 10, 13, and 16 . For example:

  • Alkyne precursor synthesis :

    • A terminal alkyne (e.g., 2-pentyn-1-ol) is elongated via Wittig reactions to form a C22 backbone .

    • Lindlar catalyst or Ni₂B reduces triple bonds to cis double bonds .

  • Trans-configuration at C2 :

    • Isomerization using iodine or light-induced radical mechanisms converts a cis double bond to trans at position 2 .

Analytical Validation and Quality Control

Gas chromatography-mass spectrometry (GC-MS) with DB-23 or HP-88 columns resolves geometric isomers . For instance, a 60 m × 0.25 mm DB-23 column at 180°C separates this compound from its all-cis counterpart with a resolution factor >1.5 .

Critical quality attributes include:

  • Peroxide value : <5 meq/kg (prevents oxidation) .

  • Fatty acid profile : ≥98% C22:4 (by GC-FID) .

Chemical Reactions Analysis

Types of Reactions: 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Produces epoxides and hydroxylated derivatives.

    Reduction: Yields saturated fatty acids.

    Substitution: Results in halogenated fatty acids.

Scientific Research Applications

Health and Nutraceutical Applications

1. Neurobiology
Research indicates that 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid plays a critical role in brain development and function. It is involved in the production of endothelium-derived hyperpolarizing factors that can affect vascular tone and blood flow. Its metabolites are also associated with neuroprotective effects and may assist in pain management through anti-nociceptive properties.

2. Inflammatory Response Modulation
This fatty acid has been shown to interact with cellular receptors and enzymes involved in inflammation. Studies suggest that it can modulate the activity of various receptors linked to inflammatory pathways, highlighting its potential as a therapeutic agent for managing inflammatory diseases.

3. Lipid Metabolism
The compound influences lipid metabolism by interacting with metabolic enzymes. This interaction can support metabolic health and may aid in the management of conditions related to lipid dysregulation.

Case Study 1: Neuroprotective Effects

A study demonstrated that supplementation with this compound resulted in improved cognitive function in animal models. The findings suggested that the fatty acid enhances synaptic plasticity and neurogenesis, which are crucial for learning and memory processes.

Case Study 2: Inflammation Management

In an experimental setup involving mice with induced inflammation, administration of this fatty acid led to a significant reduction in pro-inflammatory cytokines. The study concluded that this compound could be beneficial in developing dietary strategies for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is metabolized by various enzymes to produce bioactive metabolites, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act on specific molecular targets and pathways, including the regulation of vascular tone and anti-inflammatory responses.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The position and geometry of double bonds critically determine the behavior of PUFAs. Below is a comparative analysis of key isomers:

Compound Double Bond Positions/Geometry Molecular Formula Key Properties
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid 2-trans, 10,13,16-cis C₂₂H₃₆O₂ Reduced membrane fluidity due to trans bond; altered enzyme binding affinity
Adrenic Acid (7-cis,10-cis,13-cis,16-cis-Docosatetraenoic acid) All cis at 7,10,13,16 C₂₂H₃₆O₂ Higher fluidity; precursor to anti-inflammatory eicosanoids
4-trans,7-cis,10-cis,13-cis,16-cis,19-cis-Docosahexaenoic acid 4-trans, others cis C₂₂H₃₂O₂ Disrupted neuronal membrane integration; potential oxidative instability
trans-10,cis-12 Conjugated Linoleic Acid (t10c12-CLA) 10-trans, 12-cis (18-carbon chain) C₁₈H₃₂O₂ Reduces adiposity in lean models but exacerbates hepatic steatosis in obesity

Key Observations :

  • The trans bond in this compound likely reduces its compatibility with enzymes like cyclooxygenases or lipoxygenases, which typically favor all-cis substrates .
  • Compared to adrenic acid, the trans configuration may confer resistance to β-oxidation, prolonging its half-life in tissues .
Stability and Isomerization
  • Environmental Stability: UV exposure induces cis-trans isomerization in monounsaturated fatty acids, but this process is less studied in PUFAs . The trans bond in the target compound may enhance oxidative stability compared to all-cis isomers.
  • Biological Isomerization: Like 13-cis retinoic acid, which isomerizes intracellularly to all-trans retinoic acid , the target compound might undergo metabolic conversion, altering its bioactivity.

Biological Activity

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid (also known as 2-trans-docosatetraenoic acid) is a polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores its biological activity, including its effects on cell signaling pathways, immune response modulation, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique arrangement of double bonds in the carbon chain. This configuration influences its interaction with biological membranes and enzymes. The structural formula is represented as follows:

C22H34O2\text{C}_{22}\text{H}_{34}\text{O}_2

Cell Signaling Pathways

Research indicates that this compound can modulate cell signaling pathways involved in inflammation and immune responses. For instance, it has been shown to influence the expression of various cytokines and growth factors in immune cells.

Key Findings:

  • Cytokine Modulation: Studies have demonstrated that this fatty acid can alter the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. For example, a study indicated that treatment with this fatty acid led to a significant reduction in TNF-α levels in bovine peripheral blood mononuclear cells (PBMCs) stimulated with concanavalin A (ConA) .
  • Immune Response: The compound has been linked to enhanced regulatory T cell (Treg) activity, which plays a crucial role in maintaining immune tolerance and preventing excessive inflammatory responses .

Effects on Inflammation

The anti-inflammatory properties of this compound have been investigated in various models. Its ability to suppress inflammatory markers makes it a candidate for therapeutic applications in conditions like inflammatory bowel disease (IBD).

Case Study:
In a murine model of IBD, supplementation with this fatty acid resulted in decreased levels of inflammatory cytokines and improved histological scores of intestinal inflammation .

Table 1: Cytokine Expression Levels in PBMCs

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IFN-γ (pg/mL)
Control1000500200
2-trans-docosatetraenoic acid (50 µM)600300150
2-trans-docosatetraenoic acid (100 µM)400200100

Data adapted from experimental studies on bovine PBMCs .

The mechanisms through which this compound exerts its biological effects include:

  • PPAR Activation: It activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation .
  • NF-kB Pathway Inhibition: The fatty acid inhibits the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory genes .

Therapeutic Implications

Given its biological activity, there is growing interest in the potential therapeutic uses of this compound:

  • Cardiovascular Health: Its anti-inflammatory properties may contribute to cardiovascular protection by reducing arterial inflammation.
  • Autoimmune Disorders: By modulating immune responses, it holds promise for treating autoimmune conditions such as rheumatoid arthritis and lupus.

Q & A

Basic Research Questions

Q. How can researchers structurally distinguish 2-trans,10-cis,13-cis,16-cis-docosatetraenoic acid from its isomers, and what synthesis methods are validated for its production?

  • Methodological Answer : Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and chemical shifts to confirm double-bond geometry (e.g., trans vs. cis configurations). Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) can resolve carbon chain length and unsaturation patterns . Synthesis typically involves enzymatic elongation of precursor fatty acids (e.g., arachidonic acid) using Δ4-desaturases or chemical methods with palladium-catalyzed cross-coupling for cis/trans control .

Q. What are the primary biological roles of adrenic acid in mammalian metabolism, and how can its endogenous production be quantified in tissue samples?

  • Methodological Answer : Adrenic acid is a key intermediate in the ω-6 polyunsaturated fatty acid (PUFA) pathway, linked to vascular signaling and inflammation modulation . Quantification involves lipid extraction via Folch method, followed by LC-MS/MS with multiple reaction monitoring (MRM) targeting m/z transitions specific to adrenic acid (e.g., 331.3 → 245.2 for [M-H]⁻). Internal standards (e.g., deuterated adrenic acid) are critical for correcting matrix effects .

Q. What safety protocols are essential for handling adrenic acid in laboratory settings, given limited toxicological data?

  • Methodological Answer : Use glove boxes or fume hoods to minimize inhalation/contact. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store under inert gas (argon) at -80°C to prevent peroxidation. Toxicity assessments should follow OECD Guideline 423 for acute oral toxicity in preliminary studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory findings on adrenic acid’s pro-inflammatory vs. anti-inflammatory effects?

  • Methodological Answer : Conduct dose-response studies in primary macrophage cultures, measuring prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) via ELISA. Compare outcomes across genetic models (e.g., COX-2 knockout mice) to isolate adrenic acid’s direct effects from downstream metabolites. Use lipidomic profiling to track temporal changes in PUFA metabolism .

Q. What analytical strategies overcome challenges in separating adrenic acid from co-eluting isomers in complex biological matrices?

  • Methodological Answer : Employ silver-ion chromatography (Ag⁺-HPLC) to exploit differences in π-complexation between cis/trans double bonds. Pair with high-resolution mass spectrometry (HRMS) for accurate mass determination (e.g., Q-Exactive Orbitrap). Validate separations using synthetic standards for all suspected isomers .

Q. How can adrenic acid’s role as a biomarker for oxidative stress be validated in longitudinal clinical studies?

  • Methodological Answer : Collect serial plasma/serum samples from cohorts with documented oxidative stress (e.g., diabetes patients). Quantify adrenic acid and its peroxidation products (isoprostanes) via UPLC-MS. Apply multivariate regression to adjust for confounders (e.g., dietary PUFA intake). Validate using isotopic tracing (¹³C-adrenic acid) in animal models .

Q. What experimental models best elucidate adrenic acid’s interaction with lipid rafts in neuronal membranes?

  • Methodological Answer : Use fluorescence resonance energy transfer (FRET) in neuroblastoma cell lines transfected with raft-specific probes (e.g., GFP-tagged flotillin). Combine with atomic force microscopy (AFM) to map membrane rigidity changes. Supplement with knock-in models expressing adrenic acid-specific phospholipases .

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